Ecabet sodium
Overview
Description
Ecabet sodium is an anti-ulcer agent that is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis . It has high affinity to gastric adherent mucus, which plays a crucial role in protecting the gastric epithelium against acid and pepsin . It is also used as a prescription eye drop for the treatment of dry eye syndrome .
Synthesis Analysis
Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis and gastric adaptive relaxation in the human stomach . It was prepared by the simple mixing method in a pH-adjusted solution based on the electrostatic interaction between the sulfonate (negatively charged) group from ecabet and the amine (positively charged) group from chitosan .
Molecular Structure Analysis
The molecular structure of Ecabet sodium was studied using everted sacs of rat stomach incubated in HCl solution containing pepsin with or without ecabet . Pepsin treatment partially lowered the molecular weight of native glycoproteins in the adherent mucus, but Ecabet prevented this shift in molecular size .
Chemical Reactions Analysis
Ecabet sodium works by enhancing the protective action of the gastric mucosa. It increases the production of mucus and bicarbonate, which are essential for protecting the stomach lining from the harsh acidic environment . It also reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice .
Physical And Chemical Properties Analysis
Ecabet sodium is a prescription eye drop for the treatment of dry eye syndrome. It represents a new class of molecules that increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . The chemical Ecabet Sodium has a known molecular formula of C20-H28-O5-S.Na .
Scientific Research Applications
Ecabet Sodium: A Comprehensive Analysis of Scientific Research Applications
Gastroenterology Helicobacter pylori Eradication: Ecabet sodium has been shown to have protective effects on the gastric mucosa and possesses anti-Helicobacter pylori effects. It binds with urease to inhibit H. pylori activity, leading to bacterial eradication in gastric ulcer patients .
Gastroenterology Gastric Ulcer Treatment: Derived from pine resin, Ecabet sodium is used in East Asia for the treatment of gastric ulcers. It exerts its effect through several mechanisms, including enhancing gastric mucosal defensive factors .
Gastroenterology Functional Dyspepsia Management: In patients with functional dyspepsia (FD), Ecabet sodium has been shown to improve symptoms by inducing neuronal nitric oxide synthase-derived nitric oxide synthesis, which aids in gastric adaptive relaxation .
Neurology Nitric Oxide Synthesis: Ecabet sodium’s effects on nitric oxide synthesis in the human stomach have implications for neurological research, particularly in understanding its role in gastric adaptive relaxation .
Pharmacology Aspirin-Induced Mucosal Injury Prevention: High-dose Ecabet sodium has been investigated for its potential to prevent low-dose aspirin-induced small intestinal mucosal injury in healthy volunteers .
Microbiology Anti-Microbial Activity: The anti-microbial activity of Ecabet sodium against H. pylori suggests potential broader applications in microbiology research, particularly in studying bacterial viability and enzyme inhibition .
Synapse Springer - Ecabet Sodium Induces Neuronal Nitric Oxide Synthase-Derived Nitric… MDPI - Antioxidant and Anti… Springer - Efficacy of Gastro-Retentive Forms of Ecabet Sodium… Europe PMC - Ecabet Sodium Eradicates Helicobacter Pylori Infection… Gut - Efficacy of Ecabet Sodium Enema on Steroid Resistant or Steroid… Europe PMC - Ecabet Sodium Induces Neuronal Nitric Oxide Synthase-Derived Nitric…
Mechanism of Action
Target of Action
Ecabet sodium primarily targets Helicobacter pylori and pepsin , both of which play significant roles in the pathophysiology of peptic ulcer disease and reflux oesophagitis . It acts as an inhibitor of H. pylori NADPH oxidase as well as urease .
Mode of Action
Ecabet sodium reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice . By inhibiting these enzymes, it prevents bacterial adhesion to the gastric mucosa .
Biochemical Pathways
Ecabet sodium affects the dynamics of the mucosal barrier by interacting with pepsins and mucins . It increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . Mucin, a glycoprotein component of tear film, lubricates while retarding moisture loss from tear evaporation .
Result of Action
The inhibition of H. pylori and pepsin by Ecabet sodium leads to a reduction in the aggressive potential of gastric juice towards the mucosa . This is relevant in the treatment of reflux oesophagitis and peptic ulcer disease . In addition, it strengthens the mucus barrier in peptic ulcer disease and gastritis .
Action Environment
The action of Ecabet sodium can be influenced by environmental factors. For instance, its antibacterial effect against H. pylori is demonstrated at low pH . It is currently marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis, and as a prescription eye drop for the treatment of dry eye syndrome .
properties
IUPAC Name |
sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVIHORGZULVTN-YGJXXQMASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecabet sodium | |
CAS RN |
86408-72-2 | |
Record name | Ecabet sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECABET SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51MO2B2OSB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.